(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine
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Overview
Description
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanamine side chain. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2,5-difluoroanisole, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms and methoxy group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with different functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
(S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Difluoro-4-methoxyphenyl)ethanamine involves its interaction with molecular targets such as receptors, enzymes, and ion channels. The compound’s specific three-dimensional arrangement allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **®-1-(2,5-Diflu
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-1-(2,5-difluoro-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-5H,12H2,1-2H3/t5-/m0/s1 |
InChI Key |
PNFXSZXBORZKMM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1F)OC)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)F)N |
Origin of Product |
United States |
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